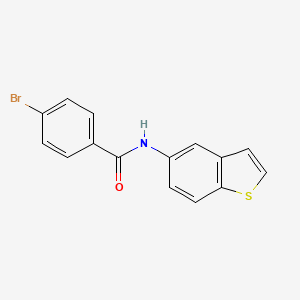

N-(1-苯并噻吩-5-基)-4-溴苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . These compounds possess diverse biological activities .Chemical Reactions Analysis

The title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .科学研究应用

新型衍生物及药理学评估

- 抗惊厥及镇静催眠活性:已合成了一系列化合物,包括 4-噻唑烷酮衍生物,并评估了它们的抗惊厥和镇静催眠活性。这些化合物与苯二氮卓受体结合,表明它们在治疗癫痫和失眠等疾病方面具有潜力,且不会损害学习和记忆 Faizi 等人,2017 年.

合成技术和中间体

- 碘化铜 (I) 催化的合成:研究探索了由噻二唑衍生物合成 1-苯并噻吩-2-胺,促进了像雷洛昔芬这样的选择性雌激素受体调节剂的开发 Petrov 等人,2015 年.

抗癌剂

- 苯并噻唑酰肼酮:已合成新化合物以研究其抗癌活性。探索了这些苯并噻唑衍生物对多种癌细胞系的潜在作用,揭示了结构修饰对抗肿瘤特性的重要作用 Osmaniye 等人,2018 年.

G 蛋白偶联受体激动剂

- 有效的 GPR35 激动剂:设计、合成并评估了一系列 N-[2-(1H-四唑-5-基)苯基]苯甲酰胺衍生物作为 GPR35 的有效激动剂,突出了它们在治疗疼痛、炎症和代谢性疾病方面的潜力 Wei 等人,2018 年.

杂芳基芳基化

- 杂芳烃的直接芳基化:对溴苯甲酰胺直接芳基化杂芳烃 C-H 键的研究,展示了杂芳基苯甲酰胺的合成,提供了有机合成方法的见解 Chen 等人,2013 年.

双重功能行为

- 铃木偶联反应配体:某些苯甲酰胺衍生物在铃木偶联反应中的双重功能突出了它们在合成化学中的多功能性 Cavalheiro 等人,2019 年.

杀菌活性

- 对 MRSA 的活性:对取代苯甲酰胺的研究已经发现了对耐甲氧西林金黄色葡萄球菌 (MRSA) 具有强效杀菌作用的药剂,表明了开发新型抗菌疗法的潜力 Zadrazilova 等人,2015 年.

作用机制

Target of Action

The primary target of N-(1-benzothiophen-5-yl)-4-bromobenzamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

N-(1-benzothiophen-5-yl)-4-bromobenzamide: interacts with its target, the Amyloid beta A4 protein, in a neuroprotective manner . It has been demonstrated that this compound prevents neurodegeneration induced by the Amyloid-beta protein . In addition to these neuroprotective properties, N-(1-benzothiophen-5-yl)-4-bromobenzamide also promotes neurite outgrowth .

Biochemical Pathways

The biochemical pathways affected by N-(1-benzothiophen-5-yl)-4-bromobenzamide are primarily related to the pathogenesis of Alzheimer’s disease . The compound’s interaction with the Amyloid beta A4 protein can lead to a decrease in the accumulation of Amyloid-beta protein, which is considered central to the development of Alzheimer’s disease .

Result of Action

The molecular and cellular effects of N-(1-benzothiophen-5-yl)-4-bromobenzamide ’s action include the prevention of neurodegeneration and the promotion of neurite outgrowth . These effects contribute to its potential use in the treatment of Alzheimer’s disease .

安全和危害

属性

IUPAC Name |

N-(1-benzothiophen-5-yl)-4-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNOS/c16-12-3-1-10(2-4-12)15(18)17-13-5-6-14-11(9-13)7-8-19-14/h1-9H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCJDXWGYMBIHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)SC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2596974.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2596978.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2596981.png)

![2-(4-Chlorophenoxy)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2596982.png)

![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2596985.png)

![2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2596988.png)

![6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2596993.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2596994.png)

![3-[2,5-dioxo-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)imidazolidin-4-yl]propanoic acid](/img/structure/B2596997.png)